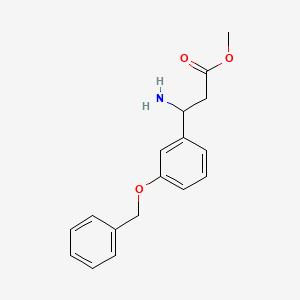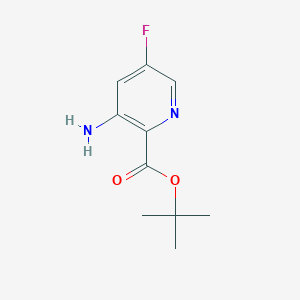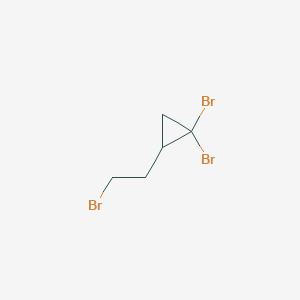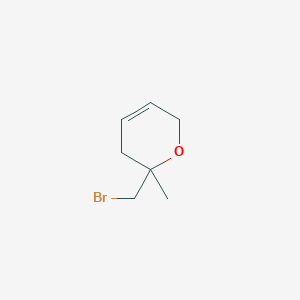
2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran is an organic compound that belongs to the class of bromomethyl-substituted heterocycles. This compound is characterized by a bromomethyl group attached to a dihydropyran ring, which is a six-membered ring containing one oxygen atom. The presence of the bromomethyl group makes this compound highly reactive and useful in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methyl-3,6-dihydro-2H-pyran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of solvents like acetone, dichloromethane, or acetonitrile can facilitate the bromination reaction under illumination .
化学反応の分析
Types of Reactions
2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, or ethers.
Oxidation: Products include alcohols or ketones.
Reduction: Products include methyl-substituted dihydropyrans.
科学的研究の応用
2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for potential use in drug development due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.
類似化合物との比較
Similar Compounds
- 2-(chloromethyl)-2-methyl-3,6-dihydro-2H-pyran
- 2-(iodomethyl)-2-methyl-3,6-dihydro-2H-pyran
- 2-(bromomethyl)-2-methyl-3,6-dihydro-2H-thiopyran
Uniqueness
2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro- and iodo- counterparts. This makes it particularly useful in reactions requiring a strong electrophile. Additionally, the oxygen atom in the dihydropyran ring provides unique chemical properties compared to sulfur-containing analogs like thiopyrans .
特性
分子式 |
C7H11BrO |
|---|---|
分子量 |
191.07 g/mol |
IUPAC名 |
6-(bromomethyl)-6-methyl-2,5-dihydropyran |
InChI |
InChI=1S/C7H11BrO/c1-7(6-8)4-2-3-5-9-7/h2-3H,4-6H2,1H3 |
InChIキー |
ZBJXGPYMGBVYMH-UHFFFAOYSA-N |
正規SMILES |
CC1(CC=CCO1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B13512009.png)
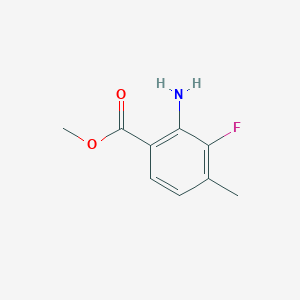
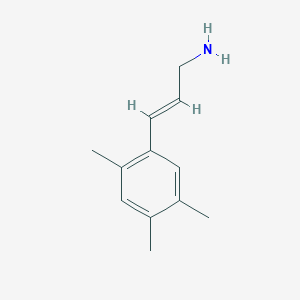
![rel-(4aR,7aR)-Hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide hydrochloride](/img/structure/B13512024.png)
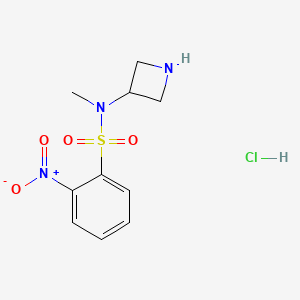
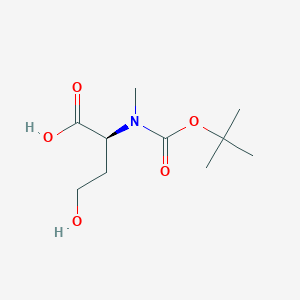
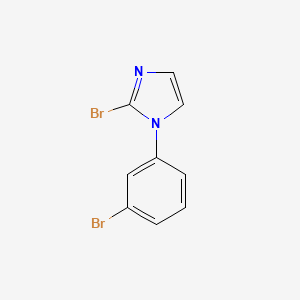
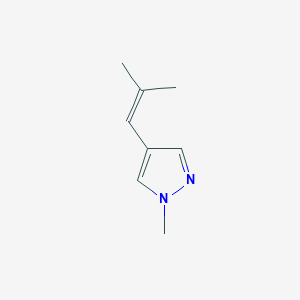
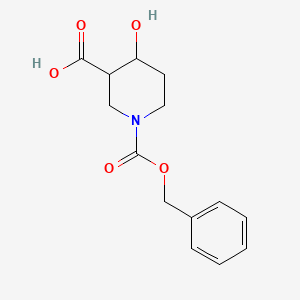
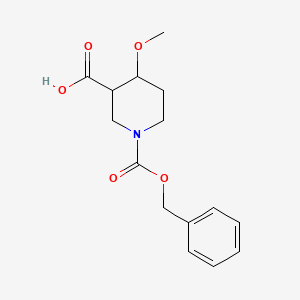
![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B13512083.png)
